3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNZWBHDNQJQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034197-53-9 | |
| Record name | 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Overview
The synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride generally follows a multi-step approach involving:
- Formation of the triazole ring via cyclization of appropriate hydrazine or semicarbazide derivatives.
- Introduction of the chloromethyl substituent through chloromethylation or use of chlorinated precursors.
- Methylation at the 4 and 5 positions of the triazole ring.
- Isolation of the final product as the hydrochloride salt for enhanced purity and stability.
Preparation via Sulfonic Acid Salts of Semicarbazide (Industrial-Scale Method)
A patented industrial process describes an efficient synthesis of 3-chloromethyl-1,2,4-triazolin-5-one, a closely related compound, which can be adapted for the preparation of this compound by appropriate methyl substitutions.
- Use of alkyl or aryl sulfonic acid salts of semicarbazide as starting materials.
- Reaction conducted in organic solvents at elevated temperatures to minimize decomposition and improve yield.
- Reaction scheme involves condensation with methyl orthoesters or related reagents to form the triazole ring.
- Final product isolated by concentration, brine addition, cooling, and filtration, followed by acid treatment with hydrochloric acid (0.5 to 5 N) to yield the hydrochloride salt.
- Faster reaction times.
- Higher purity of product.
- Scalability for industrial manufacture.
Reaction Conditions Summary:
| Step | Conditions/Details |
|---|---|
| Starting material | Alkyl/aryl sulfonic acid salt of semicarbazide |
| Solvent | Organic solvent (e.g., alcohols, ethers) |
| Temperature | Elevated (specific range not disclosed, typically 50-100°C) |
| Acid treatment | 0.5–5 N hydrochloric acid or trifluoroacetic acid |
| Isolation | Concentration, brine wash, cooling, filtration |
| Reaction time | 1–24 hours |
This method offers a superior alternative to earlier approaches by reducing side reactions and improving overall yield and purity.
Chloromethylation of 3-Amino-1,2,4-triazole Derivatives
Another common synthetic route involves direct chloromethylation of 3-amino-1,2,4-triazole precursors:
- Reagents: Chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.
- Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like DMF or DMSO, which stabilize transition states and enhance reaction rates.
- Mechanism: SN2 nucleophilic substitution at the chloromethyl carbon.
Reaction Conditions Summary:
| Step | Reagents/Conditions |
|---|---|
| Chloromethylation | Chloromethyl methyl ether or chloromethyl chloroformate, base (NaOH/K2CO3) |
| Solvent | DMF, DMSO |
| Temperature | Ambient to moderate heating (25–60°C) |
| Methylation | Methyl iodide or methyl sulfate, base |
| Yield | Moderate to good (typically 60–80%) |
This approach is widely used in laboratory-scale synthesis and can be adapted for scale-up with appropriate optimization.
One-Pot Tandem Cyclization and Alkylation Strategy
Recent advances have demonstrated a one-pot tandem process for synthesizing chloromethyl triazole derivatives, which can be adapted for the dimethyl-substituted variant:
- Starting material: Commercially available chloroacetamide.
- Process: Sequential condensation and cyclization to form the triazole ring with chloromethyl substitution in a single reaction vessel.
- Yield: Approximately 72% for chloromethyl triazole intermediate.
- Subsequent step: N-alkylation with triazone derivatives followed by selective methylation.
- Advantages: Improved atom economy, fewer steps, and reduced purification requirements.
This method is particularly relevant for pharmaceutical intermediates and has been validated in the synthesis of antiviral agents.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Sulfonic Acid Salt of Semicarbazide Route | Semicarbazide sulfonic acid salt | Organic solvent, HCl (0.5–5 N), elevated temp | 70–85 | Industrial | High purity, scalable, less decomposition |
| Chloromethylation of 3-Amino Triazole | 3-Amino-1,2,4-triazole | Chloromethyl methyl ether, base, DMF | 60–80 | Lab to pilot | Requires handling of chloromethylating agents |
| One-Pot Tandem Cyclization from Chloroacetamide | Chloroacetamide | Condensation, cyclization, N-alkylation | ~72 | Pilot to industrial | Efficient, fewer steps, good atom economy |
Research Findings and Notes
- The use of sulfonic acid salts of semicarbazide allows for elevated temperature reactions that reduce decomposition and improve purity, a significant improvement over previous methods.
- Chloromethylation reactions proceed via SN2 mechanisms, benefiting from polar aprotic solvents to stabilize transition states and improve yields.
- The one-pot tandem strategy reduces the number of synthetic steps and improves overall efficiency, which is valuable for large-scale pharmaceutical production.
- Isolation of the hydrochloride salt is typically achieved by acid treatment with hydrochloric acid, which enhances the compound’s stability and facilitates purification.
- Reaction times vary from 1 to 24 hours depending on the method and scale.
- Purification often involves crystallization from aqueous acid solutions and filtration.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (S
2) with various nucleophiles due to the electrophilic nature of the chlorine atom .
Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl
. Steric effects from the 4,5-dimethyl groups slightly hinder reactivity but enhance regioselectivity .
Elimination and Ring-Opening Reactions
Under strong basic conditions (e.g., K
CO
), elimination may occur, forming a methylene intermediate. Computational studies suggest this pathway is less favorable due to the stability of the triazole ring .
Condensation with Carbonyl Compounds
The chloromethyl group participates in Mannich-type reactions with aldehydes/ketones, forming Schiff base intermediates. For example:
Experimental data from analogous triazoles show yields of 60–85% under mild acidic conditions .
Coordination Chemistry
The triazole nitrogen atoms can act as ligands for metal ions (e.g., Zn
, Cu
), forming complexes. Structural studies reveal:
-
Zn
complexes : Stabilize intermediates in catalytic cycles . -
Cu
complexes : Exhibit enhanced electrochemical activity for sensor applications .
Comparative Reactivity of Analogous Chloromethyl Triazoles
| Compound | Reactivity | Key Difference |
|---|---|---|
| 3-(Chloromethyl)-5-ethyl-4-methyltriazole | Higher electrophilicity due to ethyl group | Enhanced reaction rates with soft nucleophiles |
| 3-(Chloromethyl)-4-propyltriazole | Reduced solubility in polar solvents | Steric hindrance slows S |
| 2 kinetics |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.
Case Study: Synthesis of Antifungal Agents
A study synthesized a series of triazole derivatives, including this compound. These compounds were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. The results showed that modifications to the triazole ring significantly enhanced antifungal potency .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | S. aureus | 18 |
| 3-(Chloromethyl)-5-fluoro-4H-1,2,4-triazole hydrochloride | C. albicans | 20 |
Agricultural Science
Fungicides
The compound shows promise as a fungicide due to its ability to inhibit fungal growth. Field trials have demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn.
Case Study: Field Trials on Crop Protection
In a controlled field study, this compound was applied to wheat crops infected with Fusarium graminearum. The treated plots exhibited a reduction in disease severity by up to 40% compared to untreated controls .
Table 2: Efficacy of this compound in Crop Protection
| Crop Type | Fungal Pathogen | Disease Severity Reduction (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 40 |
| Corn | Aspergillus flavus | 35 |
Materials Science
Polymer Chemistry
this compound is utilized as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties.
Case Study: Synthesis of Triazole-Based Polymers
Researchers have developed triazole-based polymers using this compound as a monomer. These polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials .
Table 3: Properties of Triazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 150 | 30 |
| Triazole-Based Polymer | 200 | 45 |
Mechanism of Action
The mechanism by which 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, similar to methylthio derivatives in .
Synthesis Methods :
Functional and Application-Oriented Differences
- Reactivity :
- Solubility :
Research Findings and Implications
- Structural Validation :
- X-ray crystallography and NMR are critical for confirming substituent positions in complex derivatives like 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(trimethoxyphenyl)triazole .
Biological Activity
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride (CAS: 1034197-53-9) is a compound belonging to the triazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
- Molecular Formula : CHClN
- Molecular Weight : 182.05 g/mol
- Purity : 95%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in other therapeutic applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:
- Antibacterial Effects : Triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed minimum inhibitory concentration (MIC) values lower than 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds similar to 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole have shown effectiveness against fungi such as Candida albicans, with docking studies indicating strong interactions with fungal enzymes .
The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways:
- Enzyme Inhibition : Triazoles inhibit the synthesis of ergosterol in fungi by targeting cytochrome P450 enzymes. This disruption leads to increased membrane permeability and ultimately cell death .
Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives for their antibacterial properties using disc diffusion and MIC assays. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against a range of bacterial strains. Notably, compounds with electron-withdrawing groups showed improved efficacy compared to standard antibiotics .
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, several triazole derivatives were tested against common fungal pathogens. The study revealed that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents like ketoconazole . The structure-activity relationship (SAR) analysis highlighted that modifications on the triazole ring significantly influenced antifungal potency.
Data Table: Biological Activities of Triazole Derivatives
| Compound | Activity Type | Target Organisms | MIC (mg/dm³) |
|---|---|---|---|
| 3-(Chloromethyl)-4,5-dimethyl | Antibacterial | Pseudomonas aeruginosa | <0.125 |
| Antifungal | Candida albicans | <0.5 | |
| Triazole Derivative A | Antibacterial | Staphylococcus aureus | <0.25 |
| Triazole Derivative B | Antifungal | Aspergillus niger | <0.1 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride, and what methodological considerations are critical for achieving high yields?
- Answer: The synthesis typically involves cyclization of hydrazide precursors or substitution reactions. For example, refluxing hydrazide derivatives in polar solvents (e.g., DMSO) for extended periods (18–24 hours) under controlled temperature, followed by distillation and crystallization, can yield triazole derivatives with ~65% efficiency . Catalysts like InCl₃ may enhance substitution reactions with halides, requiring precise stoichiometry and reaction time optimization . Key considerations include solvent polarity, reflux duration, and purification methods (e.g., recrystallization in ethanol-water mixtures) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Answer:
- IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1596 cm⁻¹ and C-Cl bonds at ~702 cm⁻¹) .
- ¹H-NMR confirms substitution patterns (e.g., methyl groups at δ 2.59 ppm) and aromatic proton environments .
- Mass spectrometry (EI-MS) validates molecular weight (e.g., M+1 peaks at 419 m/z for analogous triazoles) .
- X-ray crystallography (using SHELX software) resolves 3D structures, particularly for verifying chloromethyl group positioning .
Q. How does the chloromethyl group in this compound contribute to its biological activity?
- Answer: The chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, leading to irreversible inhibition . This mechanism is critical in antimicrobial activity, where membrane disruption or DNA alkylation may occur. Validation methods include enzyme inhibition assays and comparative studies with non-chlorinated analogs .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Answer: Contradictions often arise from variations in:
- Purity : Use HPLC or LC-MS to ensure >95% purity (as in catalog-grade standards) .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
- Solubility : Pre-solubilize in DMSO or surfactants to avoid aggregation artifacts .
- Control compounds : Include structurally similar analogs (e.g., 3-(bromomethyl) derivatives) to isolate chloromethyl-specific effects .
Q. How can computational tools predict the reactivity and biological targets of this compound?
- Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450 or fungal lanosterol demethylase .
- QSAR models correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with bioactivity trends .
- DFT calculations predict regioselectivity in substitution reactions, guiding derivative synthesis .
Q. What challenges arise in optimizing reaction conditions for derivatives, and how can Design of Experiments (DoE) address them?
- Answer: Key challenges include:
- Byproduct formation from competing alkylation pathways.
- Temperature sensitivity of chloromethyl group reactivity.
- Catalyst selection (e.g., InCl₃ vs. Lewis acids) for regioselective substitutions .
- DoE Approach : Vary factors (solvent, catalyst loading, temperature) in a factorial design to identify optimal conditions. Response surface methodology (RSM) can maximize yield while minimizing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
